

Application Notes: Quantification of Rapamycin-d3 in Whole Blood by LC-MS/MS

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Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B10775873

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Introduction

Rapamycin (also known as Sirolimus) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Rapamycin concentrations in whole blood is essential for optimizing dosing and minimizing toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of immunosuppressants due to its high sensitivity, specificity, and accuracy compared to traditional immunoassays.[4][5]

This document provides a detailed protocol for the quantification of Rapamycin in whole blood samples using a stable isotope-labeled internal standard, **Rapamycin-d3**, and LC-MS/MS. The use of **Rapamycin-d3** ensures accurate quantification by compensating for matrix effects and variations in sample processing and instrument response.

Principle

Whole blood samples are first lysed and the proteins are precipitated to release the drug. **Rapamycin-d3** is added as an internal standard at the beginning of the sample preparation process. Following centrifugation, the supernatant containing Rapamycin and **Rapamycin-d3** is injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by multiple reaction monitoring (MRM). Quantification is achieved by comparing the

peak area ratio of Rapamycin to **Rapamycin-d3** against a calibration curve prepared in a similar matrix.

Materials and Reagents

- Rapamycin certified reference material
- **Rapamycin-d3** certified reference material
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Zinc Sulfate (0.1M aqueous solution)[2]
- Ammonium Formate
- Formic Acid
- Ultrapure water
- Drug-free whole blood (for calibration standards and quality controls)
- Pipettes and tips
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC vials

Experimental Protocol

Preparation of Stock and Working Solutions

- Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rapamycin in methanol.

- **Rapamycin-d3** Internal Standard (IS) Working Solution (e.g., 8 ng/mL): Prepare by diluting the **Rapamycin-d3** stock solution in methanol.[5]
- Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking drug-free whole blood with appropriate volumes of Rapamycin working solutions. Typical calibration ranges are 0.5-50 ng/mL.[6]

Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 500 μ L of the internal standard precipitation solution (e.g., a 1:4 v/v mixture of 0.1M aqueous zinc sulfate and acetonitrile containing **Rapamycin-d3**).[2] A common alternative is a mixture of methanol and zinc sulfate (7:3, v/v).[7]
- Vortex the mixture vigorously for 10 seconds.[2]
- Incubate at room temperature for 10 minutes to allow for complete protein precipitation.[2]
- Centrifuge the sample at 13,000 rpm for 10 minutes.[2]
- Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

- LC System: A standard HPLC or UHPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 4 μ m) is commonly used.[7]
- Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6]

- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.[6]
[7]
- Column Temperature: Elevated temperatures (e.g., 65°C) may be required to improve peak shape due to the hydrophobic nature of Rapamycin.[7]
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - Rapamycin: m/z 931.5 → 864.4 (Ammonium adduct [M+NH₄]⁺ as precursor ion).[6]
 - **Rapamycin-d3**: m/z 934.7 → 864.6.[5]

Data Analysis

The concentration of Rapamycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model. The concentrations of the unknown samples are then interpolated from this curve.

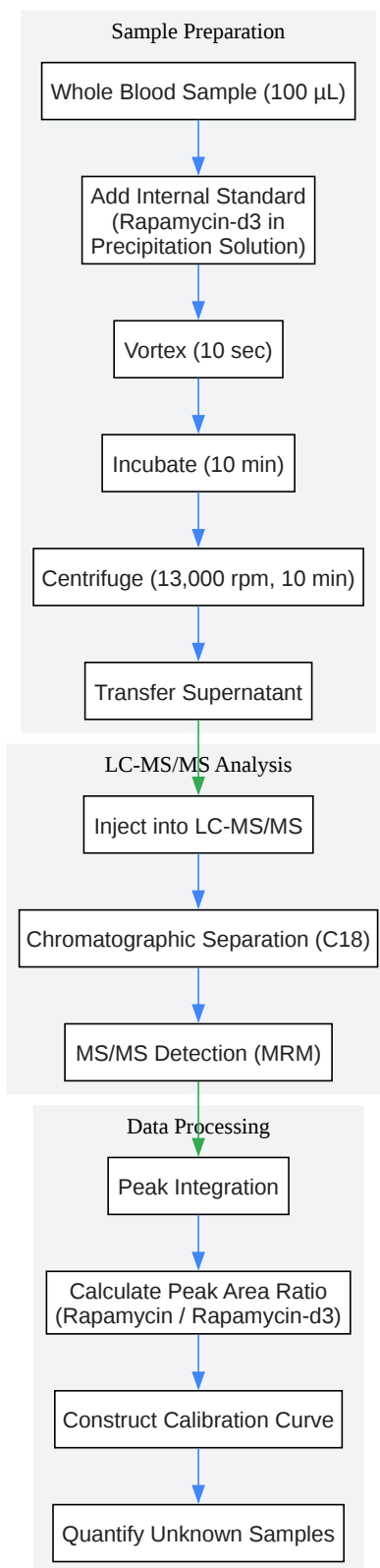
Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Rapamycin in whole blood.

Parameter	Typical Value	Reference
Linearity Range	0.5 - 50 ng/mL	[6]
Lower Limit of Quantification (LLOQ)	0.5 - 2.5 µg/L	[6][7]
Accuracy	93.29% to 105.19%	[4]
Precision (CV%)	3.67% to 15.10%	[4]
Analytical Recovery	97.1 - 114.5%	[2]

Visualizations

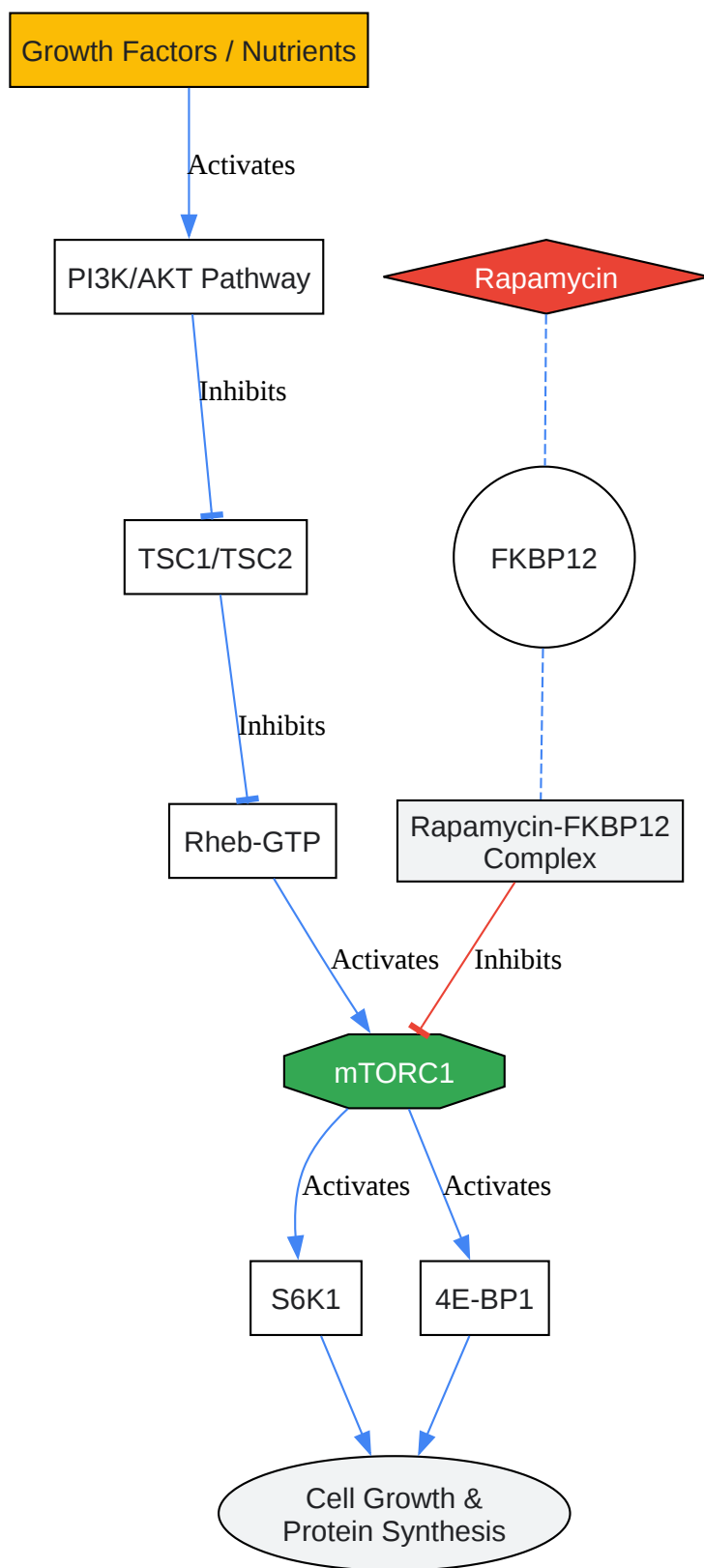
Experimental Workflow



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Caption: Workflow for **Rapamycin-d3** analysis in whole blood.

Simplified mTOR Signaling Pathway



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Caption: Rapamycin's inhibition of the mTOR signaling pathway.

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